
1,4-Dihexadecyl-1,4-diazepane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Dihexadecyl-1,4-diazepane is a chemical compound belonging to the class of diazepanes, which are seven-membered heterocyclic compounds containing two nitrogen atoms This compound is characterized by its long alkyl chains, which contribute to its unique chemical and physical properties
准备方法
The synthesis of 1,4-Dihexadecyl-1,4-diazepane can be achieved through several synthetic routes. One common method involves the reaction of 1,4-diazepane with hexadecyl halides under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the nitrogen atoms of the diazepane ring attack the halide, resulting in the formation of the desired product.
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the process.
化学反应分析
1,4-Dihexadecyl-1,4-diazepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The long alkyl chains can undergo substitution reactions with various electrophiles, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles such as alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
1,4-Dihexadecyl-1,4-diazepane has found applications in several scientific research areas:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions, particularly those involving lipid membranes.
Medicine: Research has explored its potential as a drug delivery agent due to its ability to interact with biological membranes.
Industry: It is used in the formulation of specialty chemicals and materials, including surfactants and lubricants.
作用机制
The mechanism of action of 1,4-Dihexadecyl-1,4-diazepane is primarily related to its interaction with lipid membranes. The long alkyl chains allow the compound to embed itself within the lipid bilayer, affecting membrane fluidity and permeability. This interaction can influence various cellular processes and pathways, making it a valuable tool in studying membrane dynamics and drug delivery mechanisms.
相似化合物的比较
1,4-Dihexadecyl-1,4-diazepane can be compared to other similar compounds, such as:
1,4-Diazepane: The parent compound without the long alkyl chains, which has different physical and chemical properties.
1,4-Oxazepane: A related compound where one of the nitrogen atoms is replaced by an oxygen atom, leading to different reactivity and applications.
1,5-Diazocane: A similar compound with an eight-membered ring, which has different steric and electronic properties.
属性
CAS 编号 |
21148-98-1 |
|---|---|
分子式 |
C37H76N2 |
分子量 |
549.0 g/mol |
IUPAC 名称 |
1,4-dihexadecyl-1,4-diazepane |
InChI |
InChI=1S/C37H76N2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-32-38-34-31-35-39(37-36-38)33-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-37H2,1-2H3 |
InChI 键 |
KJLKHRFODDCKOS-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCCCN1CCCN(CC1)CCCCCCCCCCCCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


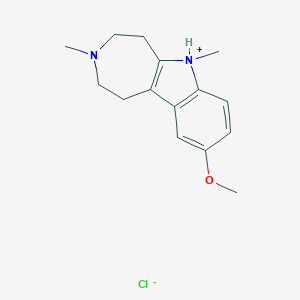
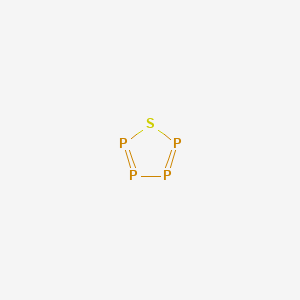
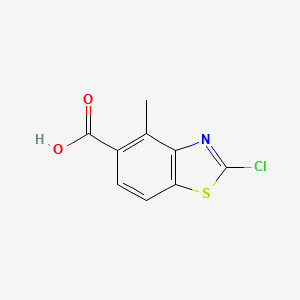
![Trimethyl-[2-[[propoxy-[2-(trimethylazaniumyl)ethylamino]phosphoryl]amino]ethyl]azanium dibromide](/img/structure/B13731877.png)
![N-(6-Methyl-5-{3-[(4-nitrobenzene-1-sulfonyl)(phenyl)amino]propyl}-4-oxo-1,4-dihydropyrimidin-2-yl)acetamide](/img/structure/B13731882.png)
![(2S)-2-[[2-(3,5-difluorophenyl)acetyl]amino]-N-(5-methyl-6-oxo-7H-benzo[d][1]benzazepin-7-yl)propanamide](/img/structure/B13731886.png)


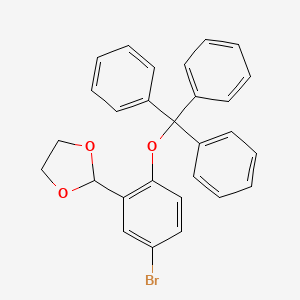
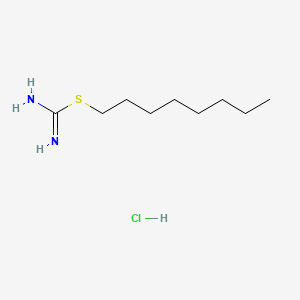


![4-[2-(2H-tetrazol-5-yl)phenyl]phenol](/img/structure/B13731930.png)
![(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-4,5-Dihydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)tetrahydropyran-3-yl]oxy-6-(hydroxymethyl)tetrahydropyran-3,4,5-triol](/img/structure/B13731933.png)
